

Azide MegaStokes 673: A Technical Guide for Live-Cell Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azide MegaStokes dye 673

Cat. No.: B12056519

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability of Azide MegaStokes 673 dye for live-cell imaging applications. We provide a comprehensive overview of its properties, detailed experimental protocols for its use in copper-catalyzed click chemistry, and a discussion of its advantages and limitations.

Core Properties and Suitability for Live-Cell Imaging

Azide MegaStokes 673 is a fluorescent dye designed for bioorthogonal labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Its key features make it a compelling candidate for imaging dynamic processes within living cells.

A critical factor for any probe used in live-cell imaging is its potential for cytotoxicity. Studies have shown that Azide MegaStokes dyes, including the 673 variant, are not toxic to Chinese hamster ovary (CHO) cells at concentrations up to 50 μM [1]. This low cytotoxicity is essential for maintaining cellular health and obtaining biologically relevant imaging data.

The photophysical properties of Azide MegaStokes 673 are central to its utility in fluorescence microscopy. One of its most notable characteristics is a large Stokes shift, the difference between the maximum excitation and emission wavelengths[1]. This significant separation helps to minimize self-quenching and reduces background noise, leading to a better signal-to-noise ratio in imaging experiments.

Quantitative Data Summary

For easy comparison, the known quantitative data for Azide MegaStokes 673 are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	542 nm (in ethanol)	[1]
Emission Maximum (λ_{em})	673 nm (in ethanol)	[1]
Stokes Shift	131 nm	Calculated
Cytotoxicity	Non-toxic up to 50 μ M in CHO cells	[1]
Quantum Yield	Not publicly available	
Molar Extinction Coefficient	Not publicly available	

Experimental Protocols for Live-Cell Labeling

The following protocols provide a general framework for labeling live cells with Azide MegaStokes 673 using copper-catalyzed click chemistry. These methodologies are based on established procedures for live-cell CuAAC. Optimization may be required for specific cell types and experimental conditions.

Metabolic Labeling of Target Biomolecules

This initial step involves introducing a bioorthogonal alkyne handle into the biomolecule of interest (e.g., proteins, glycans, or DNA). This is typically achieved by providing cells with a metabolic precursor containing an alkyne group.

Materials:

- Live cells of interest
- Appropriate cell culture medium

- Alkyne-modified metabolic precursor (e.g., L-azidohomoalanine (AHA) for proteins, or an alkyne-modified sugar for glycans)
- Phosphate-buffered saline (PBS)

Procedure:

- Culture cells to the desired confluency.
- Replace the normal culture medium with a medium containing the alkyne-modified metabolic precursor at a predetermined concentration.
- Incubate the cells for a sufficient period to allow for the incorporation of the alkyne tag into the target biomolecules. This time can range from a few hours to overnight, depending on the metabolic process being studied.
- Gently wash the cells three times with warm PBS to remove any unincorporated precursor.

Copper-Catalyzed Click Chemistry Reaction in Live Cells

This step involves the covalent attachment of the Azide MegaStokes 673 dye to the alkyne-tagged biomolecules within the live cells.

Materials:

- Metabolically labeled live cells
- Azide MegaStokes 673 dye
- Copper(II) sulfate (CuSO_4)
- A copper-coordinating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) to protect cells from copper toxicity.
- A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the active Cu(I) state.
- PBS or other suitable buffer

Reagent Preparation:

- Azide MegaStokes 673 Stock Solution: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO.
- Copper(II) Sulfate Stock Solution: Prepare a stock solution (e.g., 50 mM) in water.
- Ligand (THPTA) Stock Solution: Prepare a stock solution (e.g., 50 mM) in water.
- Sodium Ascorbate Stock Solution: Prepare a fresh stock solution (e.g., 500 mM) in water immediately before use.

Labeling Procedure:

- Prepare the "Click-iT" reaction cocktail. For a final volume of 1 mL, the following components can be added sequentially to PBS:
 - Azide MegaStokes 673 (final concentration of 1-10 μ M)
 - Copper(II) sulfate (final concentration of 50-100 μ M)
 - Ligand (THPTA) (final concentration of 250-500 μ M)
 - Sodium Ascorbate (final concentration of 2.5-5 mM)
 - Note: The final concentrations should be optimized for your specific cell type and experimental setup.
- Gently aspirate the PBS from the metabolically labeled cells and add the "Click-iT" reaction cocktail.
- Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
- Aspirate the reaction cocktail and wash the cells three times with warm PBS to remove unreacted dye and copper.

Live-Cell Imaging

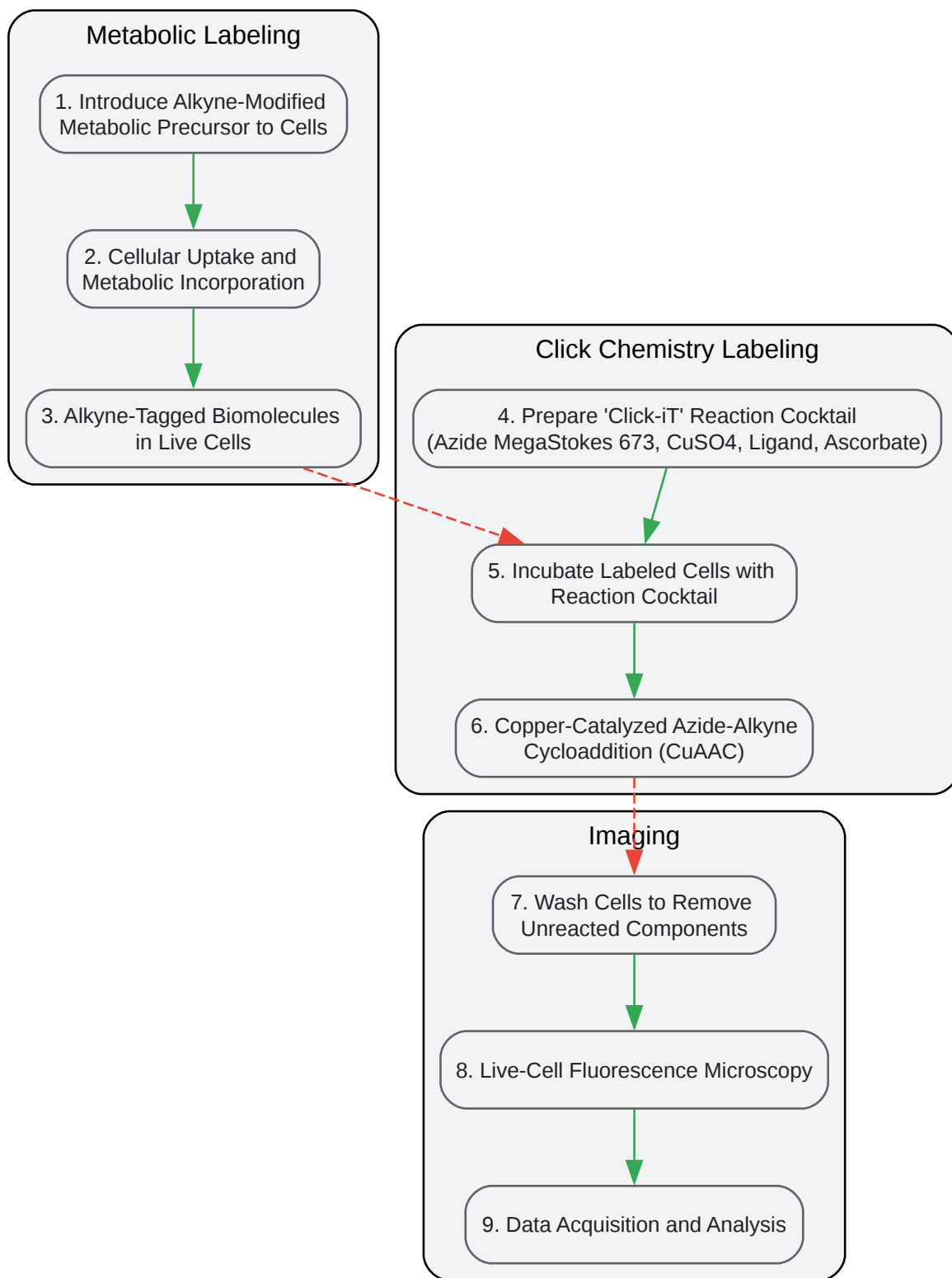
Procedure:

- After the final wash, replace the PBS with a suitable live-cell imaging medium.

- Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of Azide MegaStokes 673 (λ_{ex} ~542 nm, λ_{em} ~673 nm).

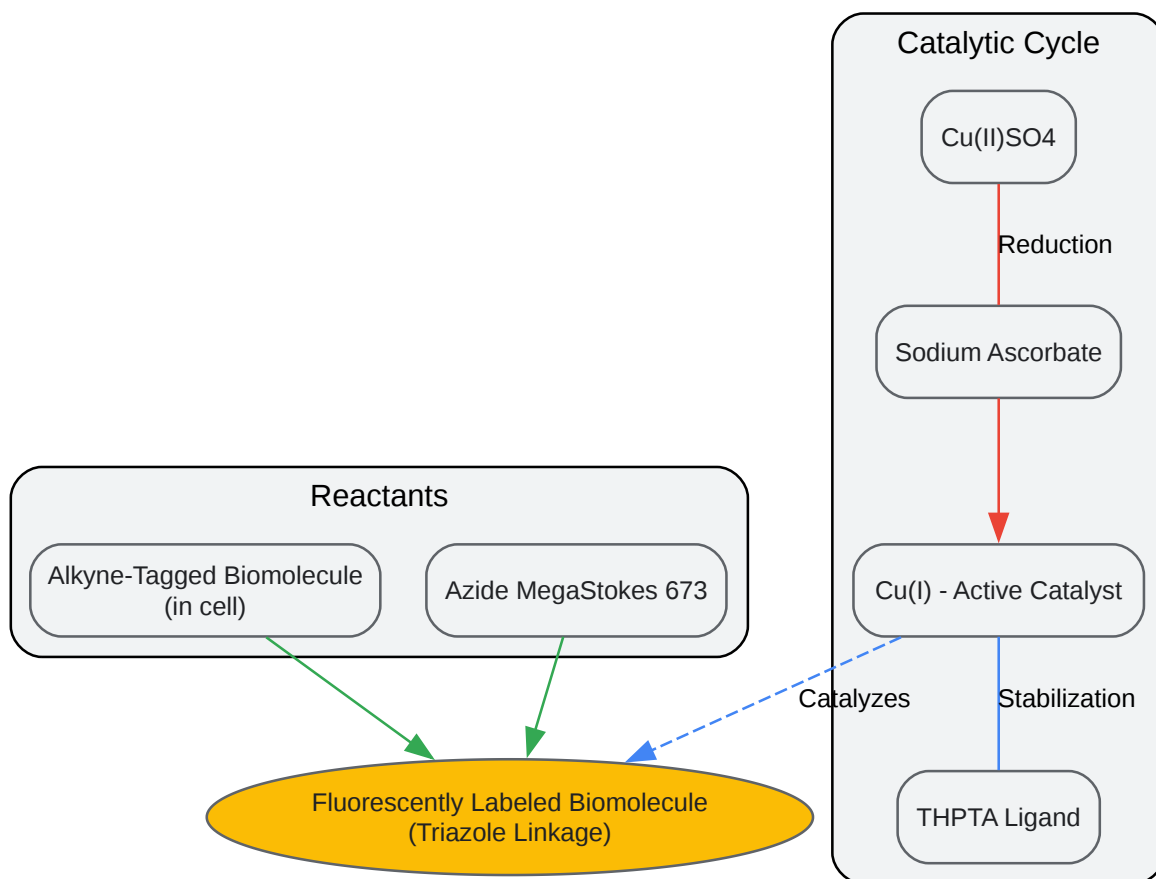
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in using Azide MegaStokes 673 for live-cell imaging.



[Click to download full resolution via product page](#)

A generalized workflow for live-cell imaging.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Azide MegaStokes 673: A Technical Guide for Live-Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12056519#is-azide-megastokes-dye-673-suitable-for-live-cell-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com